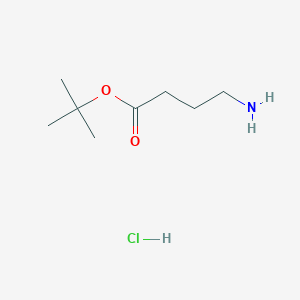

tert-Butyl 4-aminobutanoate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-4-6-9;/h4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVNLCOJFFYZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647182 | |

| Record name | tert-Butyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58640-01-0 | |

| Record name | tert-Butyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 4 Aminobutanoate Hydrochloride and Its Derivatives

Esterification Strategies for the Formation of tert-Butyl 4-Aminobutanoatebenchchem.comacs.orgnih.govnii.ac.jpgoogle.com

The formation of the tert-butyl ester from 4-aminobutanoic acid is a key transformation. Due to the steric hindrance of the tert-butyl group and the potential for side reactions, several specialized esterification methods have been developed.

The Steglich esterification is a mild and effective method for forming esters, particularly for sterically hindered alcohols and acid-labile substrates. organic-chemistry.orgwikipedia.org This makes it well-suited for the synthesis of tert-butyl esters, which can be challenging to prepare using traditional Fischer esterification conditions due to the tendency of tert-butanol (B103910) to form carbocations and subsequently eliminate to isobutene. organic-chemistry.org The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate readily reacts with the alcohol, even a sterically hindered one like tert-butanol, to yield the desired ester and dicyclohexylurea (DCU). organic-chemistry.orgwikipedia.org The addition of DMAP is crucial for efficient ester formation and helps to suppress the formation of the N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate. organic-chemistry.orgwikipedia.org

| Reagent | Role | Key Features |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.orgwikipedia.org |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Accelerates the reaction and suppresses side reactions by forming a highly reactive acylpyridinium intermediate. organic-chemistry.orgwikipedia.orgorganic-chemistry.org |

| tert-Butanol | Alcohol | Provides the tert-butyl group for the ester. |

| 4-Aminobutanoic Acid | Carboxylic Acid | The starting material for the synthesis. |

Table 1: Key Reagents in the Steglich Esterification for tert-Butyl 4-Aminobutanoate Synthesis

Acid-catalyzed esterification represents a more direct approach to the synthesis of tert-butyl 4-aminobutanoate. This method typically involves the reaction of 4-aminobutanoic acid with a tert-butylating agent in the presence of a strong acid catalyst. nii.ac.jp Common tert-butyl sources include tert-butanol and isobutylene (B52900). google.com

A variety of acidic catalysts can be employed, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and perchloric acid (HClO₄). google.comgoogle.com The reaction is often carried out in a suitable solvent like toluene (B28343) or dichloromethane, and the removal of water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards product formation. Another approach involves using tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source in the presence of an acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide. nii.ac.jpgoogle.com The latter has been shown to be a highly efficient catalyst for the direct tert-butylation of free amino acids, offering a potentially safer alternative to perchloric acid. nii.ac.jp

| Catalyst | tert-Butyl Source | Reaction Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | tert-Butanol | Refluxing toluene with a Dean-Stark apparatus | |

| p-Toluenesulfonic Acid (PTSA) | Isobutylene | Dichloromethane or dioxane | google.com |

| Perchloric Acid (HClO₄) | tert-Butyl Acetate | Room temperature | google.comrsc.org |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl Acetate | Room temperature, rapid reaction | nii.ac.jp |

Table 2: Examples of Acidic Catalysts and Conditions for tert-Butyl Esterification

Amine Protection and Deprotection Chemistries for Amine Functionalityacs.orgnih.govgoogle.comorganic-chemistry.orgcommonorganicchemistry.comchemicalforums.com

The amino group of 4-aminobutanoic acid often requires protection during synthetic manipulations to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. acsgcipr.orgmasterorganicchemistry.com

The removal of the N-Boc protecting group is typically achieved using strong acids. researchgate.netfishersci.co.uk Common reagents for this deprotection include hydrochloric acid (HCl) in various solvents such as methanol, dioxane, or ethyl acetate, and trifluoroacetic acid (TFA). researchgate.netfishersci.co.uk

The mechanism of Boc deprotection with an acid like HCl involves several steps: commonorganicchemistry.com

Protonation of the carbonyl oxygen of the tert-butyl carbamate (B1207046).

Loss of the stable tert-butyl cation, which can then be trapped or deprotonate to form isobutylene gas. commonorganicchemistry.com

Formation of an unstable carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation of the carbamic acid to release carbon dioxide and the free amine. commonorganicchemistry.com

Protonation of the liberated amine by the excess acid to form the corresponding ammonium (B1175870) salt, in this case, the hydrochloride salt. commonorganicchemistry.com

Kinetic studies on HCl-catalyzed Boc deprotection have revealed a second-order dependence on the HCl concentration in some cases, suggesting a more complex mechanism than simple protonation and fragmentation. acs.orgnih.gov This has been rationalized in terms of a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.orgnih.gov

The formation of the hydrochloride salt is an integral part of the N-Boc deprotection process when using hydrochloric acid. commonorganicchemistry.com The resulting amine hydrochloride is often a stable, crystalline solid that can be easily isolated and purified.

In the context of a multi-step synthesis, the hydrochloride salt can serve as a protected form of the amine. Before proceeding to the next reaction step that requires the free amine, the hydrochloride salt must be neutralized. This is typically achieved by treatment with a base, such as triethylamine (B128534) or sodium bicarbonate, to liberate the free amine. chemicalforums.comcore.ac.uk This protection-deprotection-neutralization sequence is a common strategy in peptide synthesis and the synthesis of other complex molecules containing amine functionalities. The use of a hydrochloride salt avoids the need to handle the often less stable free amine directly. core.ac.uk

Asymmetric Synthesis Approaches for Chiral Derivativeschemicalforums.comrsc.orgresearchgate.net

The synthesis of chiral derivatives of tert-butyl 4-aminobutanoate is of significant interest for the development of stereospecific therapeutic agents. For instance, chiral 4-amino-3-phenylbutanoic acid (phenibut) is a known neuromodulator. scirp.orgchembk.com Asymmetric synthesis of such derivatives often involves the introduction of a chiral center at the C3 position.

One approach involves the asymmetric Michael addition of a malonate derivative to a nitroalkene, catalyzed by a chiral catalyst. scirp.org For example, the synthesis of (S)- and (R)-phenibut has been achieved using a cinchona alkaloid-derived thiourea (B124793) catalyst for the asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins. scirp.org The resulting adduct can then be converted through a series of reduction, cyclization, and hydrolysis steps to the desired chiral 4-amino-3-phenylbutanoic acid hydrochloride. scirp.org

Modular Synthetic Approaches Utilizing tert-Butyl 4-Aminobutanoate Hydrochloride as a Reagent

The strategic use of this compound as a foundational building block in modular synthesis facilitates the rapid generation of diverse chemical libraries. Its bifunctional nature, possessing a protected carboxylic acid and a reactive primary amine, makes it an ideal component for multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more starting materials to form a complex product incorporating substantial portions of each reactant. mdpi.com This modular approach is central to diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov

One of the most powerful MCRs for this purpose is the Ugi four-component reaction (U-4CR). nih.gov In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide converge to produce a di-amide derivative. nih.gov When this compound is employed as the amine component, it allows for the systematic variation of the other three inputs, leading to a library of peptidomimetics with diverse side chains and structural motifs. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which can be deprotected in a subsequent step if desired. nih.gov

The general scheme for the Ugi reaction utilizing this compound involves its condensation with an aldehyde to form a Schiff base. This is followed by the addition of an isocyanide and a carboxylic acid to yield the final α-acylamino carboxamide product. The modularity of this reaction allows for the creation of extensive libraries by simply varying the aldehyde, carboxylic acid, and isocyanide components.

A representative, though illustrative, library of compounds that can be synthesized using this modular approach is detailed in the interactive table below. This table showcases the diversity of products achievable by varying the reactants in the Ugi four-component reaction with this compound.

Interactive Data Table: Representative Library from Ugi Reaction of this compound

| Entry | Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Resulting Ugi Product |

| 1 | Formaldehyde | Acetic Acid | Benzyl isocyanide | tert-Butyl 4-(2-(benzylamino)-2-oxo-1-phenylethyl)amino)butanoate |

| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | tert-Butyl 4-(1-(cyclohexylcarbamoyl)-2-methylpropyl)amino)butanoate |

| 3 | Benzaldehyde | Propionic Acid | tert-Butyl isocyanide | tert-Butyl 4-(1-(tert-butylcarbamoyl)-1-phenylmethyl)amino)butanoate |

| 4 | 4-Chlorobenzaldehyde | Acetic Acid | Benzyl isocyanide | tert-Butyl 4-(1-((4-chlorophenyl)(benzylamino)methyl)amino)butanoate |

| 5 | Furfural | Benzoic Acid | Cyclohexyl isocyanide | tert-Butyl 4-(1-((furan-2-yl)(cyclohexylamino)methyl)amino)butanoate |

| 6 | Acetaldehyde | Propionic Acid | tert-Butyl isocyanide | tert-Butyl 4-(1-(tert-butylcarbamoyl)ethyl)amino)butanoate |

Research has demonstrated the utility of employing amino acid hydrochlorides, such as γ-aminobutyric acid hydrochloride, in Ugi-like five-center, four-component reactions (U-5C-4CR) to generate libraries of oligopeptide analogues. mdpi.com In these reactions, the hydrochloride salt of the amino acid serves as the amine component, reacting with an imine, an isocyanide, and a carboxylic acid. mdpi.com This approach has been successfully used to create small libraries of oligopeptide analogues with yields ranging from 20-85%. mdpi.com The use of this compound in similar MCRs provides a powerful tool for generating peptidomimetic libraries with potential applications in drug discovery and materials science. mdpi.comresearchgate.net The synthesis of such libraries allows for the exploration of vast chemical space and the identification of novel compounds with desired biological activities. nih.gov

Applications in Complex Organic Synthesis and Medicinal Chemistry Research

Role in Peptide Synthesis and Peptidomimetic Research

The structural similarity of tert-butyl 4-aminobutanoate to gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid, makes it a critical component in the synthesis of peptides and peptide-like molecules, known as peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability, making them significant in drug discovery.

In modern peptide synthesis, particularly within the context of Solid-Phase Peptide Synthesis (SPPS), the tert-butyl (tBu) protecting group is fundamental. The most widely used strategy in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. In this method, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group. nih.gov Simultaneously, the reactive side chains of amino acids such as aspartic acid and glutamic acid, as well as the C-terminus, are often protected by the acid-labile tert-butyl group.

The use of tert-butyl 4-aminobutanoate hydrochloride allows for the introduction of a GABA-like moiety into the peptide sequence. The hydrochloride salt ensures the stability and handling of the free amine. During synthesis, the amine group can react to form an amide bond, while the tert-butyl ester at the other end of the molecule remains intact. This orthogonal protecting group strategy, where one group (Fmoc) is removed by a base and the other (tBu) by an acid, is central to the controlled, stepwise elongation of the peptide chain on a solid support. nih.gov This methodology avoids side reactions that can occur with repetitive acid deprotection steps used in other strategies. nih.gov

This compound is a key precursor for the synthesis of a variety of non-canonical (non-proteinogenic) amino acid derivatives. Its structure is foundational for creating GABA analogs, which are instrumental in studying neurological processes. For example, it is employed in the synthesis of derivatives like 4-amino-2-(substituted methyl)-2-butenoic acids, which have been investigated as potential inhibitors of the enzyme GABA transaminase (GABA-T). The synthesis of these complex molecules involves sequential modifications where the tert-butyl ester effectively shields the carboxylic acid group until its deprotection is required in a later step. This allows for precise chemical transformations on other parts of the molecule without unintended reactions at the carboxyl group.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The compound is an important intermediate for raw materials used in the pharmaceutical industry. fishersci.ca It serves as a starting point for the synthesis of various bioactive molecules and complex pharmaceutical intermediates, including those for antitumor and neuroprotective agents.

The four-membered azetidin-2-one (B1220530) ring, commonly known as the β-lactam, is a core structural motif in a major class of antibiotics. Tert-butyl 4-aminobutanoate, as a β-amino acid derivative, is a suitable precursor for constructing this ring system. One of the most common methods for synthesizing monocyclic β-lactams is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. mdpi.com Derivatives of tert-butyl 4-aminobutanoate can be used to generate the necessary intermediates for this reaction. For instance, N-Boc protected β-amino acids can undergo cyclodehydration to form the corresponding β-lactam. mdpi.comresearchgate.net The use of a tert-butyl carbamate (B1207046) (Boc) protecting group on the nitrogen atom is common in these synthetic routes. mdpi.com However, the final deprotection of the tert-butyl ester can be challenging; while strong acids like hydrochloric acid can lead to the opening of the β-lactam ring, trifluoroacetic acid with a scavenger has been used successfully. mdpi.com

"Caged" compounds are photoactivatable precursors of bioactive molecules that allow researchers to release the active substance with high spatial and temporal precision using light. nih.govresearchgate.net This technique is invaluable for studying dynamic biological processes, such as neurotransmission. This compound serves as an ideal starting material for the synthesis of caged GABA. The essential GABA structure is provided by the precursor, with its carboxylic acid end protected by the tert-butyl group. The free amino group can then be chemically modified by attaching a photolabile "caging" group. When the resulting caged compound is introduced into a biological system and irradiated with light of a specific wavelength, the photolabile group is cleaved, releasing active GABA. nih.gov This allows for the precise mapping of GABA receptor function and the optical control of neuronal activity. nih.govabcam.com More advanced caged-GABA compounds, such as RuBi-GABA, utilize a ruthenium complex as the photosensor, enabling excitation with visible wavelengths, which offers greater tissue penetration and less phototoxicity compared to UV-sensitive cages. abcam.com

The development of molecularly targeted therapies and imaging agents is a cornerstone of modern precision medicine. nih.gov These agents are designed to interact with specific biological targets, such as cell surface receptors or intracellular signaling proteins, that are deregulated in diseases like cancer. nih.gov this compound is a versatile building block for constructing these sophisticated molecules. Its bifunctional nature allows it to act as a linker, connecting a targeting moiety to a payload, such as a cytotoxic drug or an imaging radionuclide. The compound has been used to generate intermediates for antitumor agents. Furthermore, its utility in forming heterocyclic structures like β-lactams provides access to a diverse range of molecular scaffolds that can be further elaborated into targeted agents. nih.gov

Data Tables

Strategies for Prodrug Development Utilizing the tert-Butyl Ester Moiety

The development of prodrugs is a critical strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, instability, or an inability to cross biological membranes. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. scirp.org The use of a tert-butyl ester as a "promoiety" is a well-established technique to temporarily mask a carboxylic acid group, thereby increasing the lipophilicity of the parent molecule. nih.gov

Research into prodrugs for other compounds has highlighted the specific properties of the tert-butyl ester. In one study, various ester prodrugs were developed for the glutamine antagonist 6-diazo-5-oxo-l-norleucine (B1670411) (DON) to improve its metabolic stability. nih.gov A tert-butyl ester-containing prodrug demonstrated excellent metabolic stability in plasma and intestinal homogenates. nih.gov Further research on targeted protein degraders explored the effects of different promoieties on cellular permeability and degradation kinetics. The study compared a tert-butyl ester prodrug with several fatty acyl lipid chain prodrugs. acs.org

The data below summarizes the comparative release kinetics of different prodrugs in murine plasma, indicating that the tert-butyl moiety provides moderate and controlled release compared to the rapid cleavage of short carbon chains and the slower release of very long chains. acs.org

Interactive Data Table: Murine Plasma Stability of Various Prodrugs Data derived from a study on BRD4 degrader prodrugs. The table shows the percentage of the parent drug (GAL-02-221) remaining after incubation in plasma.

| Prodrug Moiety | Compound ID | % Parent Drug Remaining at 120 min | Release Kinetics |

|---|---|---|---|

| None (Parent Drug) | GAL-02-221 | 51% | - |

| tert-Butyl | GAL-02-251 | Moderate Release | Moderate |

| Caproic Acid (C6:0) | GAL-02-260 | Rapidly Cleaved | Rapid |

| Capric Acid (C10:0) | GAL-02-261 | Rapidly Cleaved | Rapid |

| Stearic Acid (C18:0) | GAL-02-248 | Incomplete Release | Slow |

Conjugation Chemistry for Enhanced Biological Potency and Permeability in Research Models

Conjugation chemistry involves linking a drug molecule to another chemical entity, such as a lipid, peptide, or polymer, to enhance its properties. scirp.org This approach is widely used in research to improve a compound's ability to cross biological barriers, increase its biological potency, and target it to specific tissues or cells. nih.gov For molecules that struggle to cross the blood-brain barrier, conjugation to specific carriers can provide a viable pathway into the central nervous system. nih.govnih.gov

Terpenoid Conjugates for Improved Blood-Brain Barrier Penetration Studies

The blood-brain barrier (BBB) is a significant obstacle for many neurologically active compounds, including GABA and its analogs. nih.govnih.gov One theoretical research strategy to overcome this is the conjugation of GABA analogs to molecules known to interact with components of the central nervous system. Terpenoids, a large class of naturally occurring organic compounds, have been identified as potent modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. researchgate.net

Research on extracts from the Sideritis plant species has shown that certain terpenoids can significantly enhance the activity of GABA-A receptors. researchgate.net This finding provides a strong rationale for investigating conjugates of GABA analogs, such as those derived from tert-butyl 4-aminobutanoate, with specific terpenoids. The hypothesis is that the terpenoid portion of the conjugate could facilitate interaction with and transport across the BBB, delivering the GABA analog to its site of action within the brain. While this remains an area of research, the identified potent terpenoids serve as prime candidates for such conjugation studies. researchgate.net

The table below lists terpenoids identified as potent modifiers of GABA-A receptor function, making them candidates for conjugation studies aimed at improving CNS penetration. researchgate.net

Interactive Data Table: Terpenoids with Modulatory Effects on GABA-A Receptors

| Terpenoid | Potency |

|---|---|

| Carvacrol | Highly Potent |

| Isopulegol | Potent Modifier |

| Pinocarveol | Potent Modifier |

| Verbenol | Potent Modifier |

| Myrtenol | Potent Modifier |

Development of Transaminase Enzyme Substrates and Inhibitors in Biocatalysis Research

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and efficiency. mdpi.com Gamma-aminobutyric acid transaminase (GABA-T), also known as 4-aminobutyrate transaminase, is a key enzyme in the metabolism of GABA. wikipedia.org It catalyzes the transfer of an amino group from GABA to 2-oxoglutarate, producing succinate (B1194679) semialdehyde and L-glutamate. wikipedia.org Because of its role in degrading GABA, the inhibition of GABA-T is a major therapeutic target for neurological disorders characterized by GABA deficiency. wikipedia.orgnih.gov

This compound serves as a crucial starting material in the synthesis of novel compounds designed to act as either substrates or inhibitors of GABA-T. nih.gov In one study, Cbz-protected tert-butyl 4-aminobutanoate was used to synthesize a series of 4-amino-2-(substituted methyl)-2-butenoic acids. These compounds were designed to probe the active site of the GABA-T enzyme. nih.gov

The research found that these synthetic GABA analogs are potent competitive reversible inhibitors of GABA-T. nih.gov For example, the analog with a hydroxyl group substitution exhibited a strong inhibitory constant (Ki) of 5 µM. nih.gov Interestingly, these compounds can also act as substrates for the enzyme. The fluoro-substituted analogue was shown to undergo enzyme-catalyzed elimination of the fluoride (B91410) ion, demonstrating that it was processed at the enzyme's active site. nih.gov This dual functionality as both inhibitor and substrate provides valuable tools for mapping the enzyme's active site and understanding its catalytic mechanism, which is essential for designing more effective, mechanism-based inhibitors. nih.gov

Interactive Data Table: Research Findings on GABA-T Inhibitors/Substrates Synthesized from Cbz-protected tert-butyl 4-aminobutanoate.

| Compound Class | Substitution Group (X) | Observed Activity on GABA-T | Key Finding |

|---|---|---|---|

| 4-Amino-2-(substituted methyl)-2-butenoic acids | -F (Fluoro) | Substrate & Inhibitor | Undergoes enzyme-catalyzed elimination (4:1 ratio of elimination to transamination) |

| 4-Amino-2-(substituted methyl)-2-butenoic acids | -Cl (Chloro) | Potent Competitive Inhibitor | Functions as an inhibitor |

| 4-Amino-2-(substituted methyl)-2-butenoic acids | -OH (Hydroxy) | Potent Competitive Inhibitor | Ki value of 5 µM |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon (¹³C) skeletons can be mapped out.

While a dedicated spectrum for tert-Butyl 4-aminobutanoate hydrochloride is not widely published, data from its derivatives in deuterated chloroform (B151607) (CDCl₃) provide a clear and consistent picture of its expected ¹H-NMR spectrum. semanticscholar.org The structure contains four distinct proton environments. The ammonium (B1175870) protons (-NH₃⁺) are often broad and may exchange with residual water, making their chemical shift variable.

The key expected signals are:

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

A triplet for the methylene (B1212753) group adjacent to the ammonium cation (-CH₂-NH₃⁺).

A triplet for the methylene group adjacent to the carbonyl function of the ester (-CH₂-COO-).

A multiplet, typically a quintet or sextet, for the central methylene group (-CH₂-CH₂-CH₂-), which is coupled to the two adjacent methylene groups.

Based on analyses of closely related compounds, the following chemical shifts (δ) are anticipated. semanticscholar.orgkyoto-wu.ac.jp

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ | ~ 1.44 | Singlet | 9H |

| -CH₂CH₂ CH₂- | ~ 1.90 - 2.10 | Multiplet | 2H |

| CH₂ -COO- | ~ 2.40 - 2.50 | Triplet | 2H |

| -CH₂ -NH₃⁺ | ~ 3.00 - 3.20 | Triplet | 2H |

| -NH₃⁺ | Variable | Broad Singlet | 3H |

| Note: Data is inferred from derivatives and general NMR principles. The solvent is typically CDCl₃ or D₂O. |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. Data from derivative compounds show characteristic signals for the tert-butyl ester and the butanoate chain. kyoto-wu.ac.jp

The expected signals are:

A signal for the quaternary carbon of the tert-butyl group.

A signal for the three equivalent methyl carbons of the tert-butyl group.

Four distinct signals for the carbons of the butanoate chain, including the carbonyl carbon of the ester, which appears significantly downfield.

The anticipated chemical shifts based on derivative data are outlined below. kyoto-wu.ac.jp

| Carbon | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (-C =O) | ~ 172.0 |

| Quaternary Carbon (-C (CH₃)₃) | ~ 81.0 |

| Methylene Carbon (-C H₂-NH₃⁺) | ~ 39.0 |

| Methylene Carbon (-C H₂-COO-) | ~ 32.0 |

| Methyl Carbons (-C(C H₃)₃) | ~ 28.0 |

| Methylene Carbon (-CH₂-C H₂-CH₂-) | ~ 23.0 |

| Note: Data is inferred from derivatives and general NMR principles. The solvent is typically CDCl₃ or DMSO-d₆. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and providing further structural evidence. For a salt like this compound, ionization techniques are chosen to analyze the intact cation.

HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound, analysis would focus on the cation [C₈H₁₈NO₂]⁺, which is the protonated form of the free base. The calculated exact mass of this ion is used as a reference for experimental confirmation. nih.govresearchgate.net

| Ion | Calculated Monoisotopic Mass (m/z) |

| [C₈H₁₈NO₂]⁺ ([M+H]⁺) | 160.13375 |

ESI is a soft ionization technique ideal for polar and non-volatile molecules like amino acid salts. In positive ion mode, ESI-MS of this compound is expected to show a prominent base peak corresponding to the protonated molecular ion [M+H]⁺. This technique is mentioned in the characterization of products derived from the title compound. semanticscholar.orgnih.gov

| Ion | Expected Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | ~ 160.1 |

Fast Atom Bombardment (FAB) is an older ionization technique also suitable for polar, non-volatile compounds. It involves bombarding the sample, dissolved in a matrix like glycerol, with a high-energy beam of neutral atoms. While theoretically applicable for analyzing this compound, specific FAB-MS data is not commonly found in recent literature, as ESI-MS has become the more standard method for such analyses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, which is typically expressed in wavenumbers (cm⁻¹). The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary amine, ester, and alkyl functionalities.

The presence of the primary ammonium group (-NH₃⁺), formed by the protonation of the amino group by hydrochloric acid, would be indicated by a broad and strong absorption band in the region of 3200-2800 cm⁻¹. This broadness is a result of the various stretching vibrations of the N-H bonds. Additionally, ammonium salts typically show a prominent bending vibration (asymmetric) around 1600-1575 cm⁻¹ and a symmetric bending vibration near 1500 cm⁻¹.

The carbonyl group (C=O) of the tert-butyl ester is one of the most characteristic and intense absorptions in the IR spectrum. For an ester, this stretching vibration is typically observed in the range of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the electronic environment.

The C-O stretching vibrations of the ester group are also diagnostically important and usually appear as two bands. An asymmetric C-O stretch is expected in the 1250-1200 cm⁻¹ region, and a symmetric stretch is anticipated between 1150 and 1000 cm⁻¹. The presence of the tert-butyl group is characterized by strong C-H bending vibrations, typically seen around 1390 cm⁻¹ and 1365 cm⁻¹. The various C-H stretching vibrations of the alkyl chain and the tert-butyl group would be observed in the 3000-2850 cm⁻¹ region.

Table 1: Representative Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3200-2800 (broad, strong) |

| N-H Bend (asymmetric) | 1600-1575 | |

| N-H Bend (symmetric) | ~1500 | |

| Ester (C=O) | C=O Stretch | 1750-1735 (strong) |

| Ester (C-O) | C-O Stretch (asymmetric) | 1250-1200 |

| C-O Stretch (symmetric) | 1150-1000 | |

| Alkyl (C-H) | C-H Stretch | 3000-2850 |

X-ray Diffraction Studies for Solid-State Structure Determination

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected by a detector.

The resulting diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal. Through a process involving Fourier transformation of the diffraction data, an electron density map of the unit cell is generated. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule. This analysis would definitively confirm the connectivity of the atoms in this compound and reveal its conformation in the solid state, including the geometry of the ester and ammonium groups and the torsion angles of the butyl chain.

The crystallographic data obtained from a single crystal X-ray diffraction experiment are summarized in a standardized format. This includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). The space group describes the symmetry elements present in the crystal lattice.

While specific experimental data for this compound is not publicly available, a hypothetical set of crystallographic data is presented in Table 2 to illustrate the type of information that would be obtained from such an analysis. The determination of the space group is a critical step, as it provides insight into the packing and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, within the crystal structure.

Table 2: Representative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.253 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Modeling of Molecular Properties and Reactivity

Quantum chemical modeling serves as a powerful tool to elucidate the electronic structure and reactivity of molecules. For derivatives of tert-Butyl 4-aminobutanoate, such as those used in the synthesis of caged γ-aminobutyric acid (GABA) compounds, density functional theory (DFT) has been employed to investigate their properties. acs.orgnih.govresearchgate.net Specifically, the B3LYP functional with the 6-31G(d,p) basis set, combined with a polarizable continuum model (PCM) for the solvent, has been utilized for these theoretical studies. acs.orgnih.govresearchgate.net

Two-Photon Absorption (TPA) Cross-Section Calculations

Two-photon absorption (TPA) is a nonlinear optical process with applications in areas like bioimaging and photodynamic therapy. The TPA cross-section (σ) is a measure of a molecule's ability to simultaneously absorb two photons. Theoretical calculations of TPA cross-sections are often performed using quantum chemical methods.

In a study on a caged GABA compound synthesized using tert-Butyl 4-aminobutanoate hydrochloride, the TPA cross-section was calculated to be significantly enhanced in the final product compared to the parent chromophore. acs.orgnih.govresearchgate.net The theoretical TPA cross-section values were determined from the linear transition probability and excitation energy. acs.orgresearchgate.net For instance, the calculated TPA cross-section for one of the derivatives was found to be approximately 58.8 times larger than that of the fundamental chromophore, indicating a substantial increase in TPA efficiency. acs.org This enhancement was attributed to the specific molecular design, which includes features derived from the tert-Butyl 4-aminobutanoate moiety. acs.orgnih.govresearchgate.net

Table 1: Calculated Two-Photon Absorption (TPA) Properties of a Derivative Synthesized from this compound

| Compound | Relative TPA Cross-Section (σ) |

|---|---|

| DNI-GABA (parent chromophore) | 1 |

| iDMPO-DNI-GABA (derivative) | 58.8 |

| iDMBO-DNI-GABA (derivative) | 11.7 |

Data sourced from a study on caged GABA compounds. acs.org

Electrostatic Potential and pKa Calculations

The electrostatic potential surface of a molecule provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. The pKa, or acid dissociation constant, is a critical parameter that describes the acidity of a compound. Computational methods, particularly those combining quantum mechanics with continuum solvation models, are widely used to predict pKa values. mdpi.comnih.gov

For a molecule like this compound, which contains an amino group and an ester, the pKa of the protonated amine is a key property. The direct method, which calculates the Gibbs free energy change of the deprotonation reaction in solution, is a common approach for pKa prediction. acs.org Various levels of theory, from semi-empirical methods like PM6 and AM1 to DFT and higher-level composite methods, can be employed. acs.org The accuracy of these predictions is often improved by including explicit solvent molecules and using appropriate thermodynamic cycles. nih.govacs.org While specific pKa calculations for this compound are not detailed in the searched literature, the established methodologies are applicable to determine the acidity of its ammonium (B1175870) group.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape and the presence of intermolecular and intramolecular interactions, such as hydrogen bonds. This compound possesses a flexible aliphatic chain and a bulky tert-butyl group, which influence its preferred conformations. The tert-butyl group has a strong preference for sterically unhindered positions. ibm.comunicamp.br

In the theoretical study of the caged GABA derivative, conformational analysis revealed the importance of intramolecular hydrogen bonding. acs.orgnih.govresearchgate.net It was found that an internal hydrogen bond in one of the dominant conformers of the derivative significantly contributed to the enhancement of the TPA cross-section. acs.orgnih.govresearchgate.net This finding underscores the critical role that the molecular conformation and non-covalent interactions, directed by the structural components derived from tert-Butyl 4-aminobutanoate, play in determining the photophysical properties of the larger molecule. The flexible nature of the butanoate chain allows the molecule to adopt conformations that facilitate these favorable interactions. bohrium.comacs.org

Prediction of Synthetic Accessibility and Reaction Pathways

Computational tools can also be used to assess the synthetic accessibility of a molecule and to explore potential reaction pathways. While a specific computational prediction of the synthetic accessibility of this compound was not found, its synthesis is well-documented in the chemical literature. It is often used as a building block in the synthesis of more complex molecules. acs.orgnih.govresearchgate.netresearchgate.netaalto.fiacs.org For instance, it has been used in the synthesis of a novel caged GABA compound where it was reacted with 4-methoxy-5,7-dinitroindoline. acs.orgnih.govresearchgate.net DFT calculations were employed in that study to investigate the photochemical reaction mechanism of the final product, providing insights into the elementary steps of the photoreaction. acs.orgresearchgate.net This demonstrates how computational chemistry can be used to understand the reactivity and transformations of molecules derived from this compound.

Mechanistic Investigations and Reaction Pathway Analysis

Exploration of Reaction Mechanisms in Esterification and Amidation Processes

The synthesis and reactivity of tert-butyl 4-aminobutanoate hydrochloride are governed by fundamental organic reaction mechanisms, primarily esterification and amidation.

Esterification: The formation of the tert-butyl ester from γ-aminobutyric acid (GABA) is a crucial step in the synthesis of the title compound. This transformation typically involves protecting the amino group first, followed by esterification of the carboxylic acid. The direct esterification of 4-aminobutanoic acid with tert-butanol (B103910) is challenging due to the low reactivity of the tertiary alcohol and the presence of the amino group. A common strategy involves the use of isobutylene (B52900) in the presence of a strong acid catalyst.

Amidation (Aminolysis): The reaction of the ester functional group with an amine is known as aminolysis. For tert-butyl 4-aminobutanoate, this would involve the reaction of its ester moiety. The generally accepted mechanism for this transformation is a nucleophilic acyl substitution proceeding through a tetrahedral intermediate. chemistrysteps.com

The process unfolds as follows:

Nucleophilic Attack: An amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemistrysteps.com

Proton Transfer: A proton is typically transferred from the positively charged nitrogen to another base in the mixture, neutralizing the nitrogen. chemistrysteps.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, leading to the expulsion of the leaving group. In this case, the leaving group would be the tert-butoxide ion (RO⁻). chemistrysteps.com

However, the tert-butoxide ion is a relatively poor leaving group. Because of this, the aminolysis of esters is often not the most efficient method for preparing amides and may require elevated temperatures. chemistrysteps.com Acyl chlorides are generally preferred for this conversion due to better leaving groups, allowing the reaction to proceed under milder conditions. chemistrysteps.com

Mechanistic Studies of Biologically Relevant Interactions

As a derivative of γ-aminobutyric acid (GABA), tert-butyl 4-aminobutanoate is of significant interest for its potential biological interactions after hydrolysis to GABA. The mechanisms by which GABA analogues interact with and inactivate enzymes like ornithine aminotransferase (OAT) are a key area of research.

Ornithine aminotransferase (OAT) and GABA aminotransferase (GABA-AT) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that share significant structural and mechanistic similarities. nih.gov This has led to the observation that many inactivators of GABA-AT also inhibit OAT. nih.gov The inactivation mechanisms are often complex and can be categorized into several classes, with the enamine mechanism being particularly relevant for many GABA analogues. nih.govmdpi.com

Mechanism-based inactivators (MBIs) are designed to mimic the enzyme's natural substrate. mdpi.com In the active site, the enzyme processes the MBI, converting it into a highly reactive species that then irreversibly binds to or tightly inhibits the enzyme. mdpi.com For example, vigabatrin (B1682217), an FDA-approved GABA-AT inhibitor, functions as an MBI. mdpi.com While it is a selective inactivator of GABA-AT, other analogues have been shown to inactivate both enzymes. nih.gov

Studies on compounds like (S)-4-amino-5-fluoropentanoic acid (AFPA) have been crucial in elucidating these pathways. Initially thought to proceed via a Michael addition, detailed mechanistic studies revealed that AFPA inactivates GABA-AT through an enamine addition mechanism. mdpi.com This discovery has guided the design of numerous other inactivators for both GABA-AT and OAT. mdpi.comucla.edudigitellinc.com

The table below summarizes kinetic data for the inactivation of OAT and GABA-AT by various inhibitors, highlighting the differences in their potency and selectivity.

| Inhibitor | Enzyme | K_I (mM) | k_inact (min⁻¹) | k_inact/K_I (min⁻¹mM⁻¹) | Reference |

| Vigabatrin | GABA-AT | 0.85 | 0.24 | 0.28 | nih.gov |

| Vigabatrin | OAT | 46 (K_i value) | - | - | nih.gov |

This table illustrates the selectivity of vigabatrin for GABA-AT over OAT.

The enamine mechanism is a cornerstone of both organic synthesis and biocatalysis. masterorganicchemistry.com In the context of enzyme inactivation, particularly for PLP-dependent aminotransferases, this pathway is critical.

The general formation of an enamine involves the reaction of a ketone or aldehyde with a secondary amine under mild acidic conditions. masterorganicchemistry.com The mechanism can be summarized by the mnemonic PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). masterorganicchemistry.com

In biocatalysis, an enamine pathway can be exploited for enzyme inactivation. The process within an enzyme's active site, such as OAT or GABA-AT, typically involves the following steps for a mechanism-based inactivator:

Initial Binding and Aldimine Formation: The inactivator, possessing an amino group, binds to the PLP cofactor in the enzyme's active site, forming an external aldimine, similar to the natural substrate.

Enzyme-Catalyzed Transformation: The enzyme's catalytic machinery initiates a transformation. For many GABA analogues, this involves the abstraction of a proton, facilitated by an active site base.

Formation of a Reactive Intermediate: This transformation generates a reactive species. In an enamine mechanism, this species is a conjugated enamine or a related electrophile. For instance, the inactivation of GABA-AT by (S)-4-amino-5-fluoropentanoic acid (AFPA) proceeds through the formation of a reactive enamine intermediate after the elimination of a fluoride (B91410) ion. mdpi.com

Covalent Modification or Tight Binding: The reactive intermediate then attacks a nucleophilic residue in the active site (like a lysine), leading to covalent modification and irreversible inactivation of the enzyme. mdpi.com Alternatively, the intermediate may remain tightly, but non-covalently, bound, effectively shutting down the enzyme. osti.gov

This enamine pathway has been demonstrated for a number of fluorinated GABA and ornithine analogues, confirming its importance in the rational design of specific enzyme inactivators. mdpi.com

Photochemical Uncaging Mechanisms of GABA Derivatives

To study the precise effects of GABA in the nervous system, researchers use "caged" GABA derivatives. These are molecules where the GABA structure is chemically modified with a photolabile protecting group, rendering it biologically inactive. acs.orgnih.gov The active GABA can be released at a specific time and location by applying light, a process known as photochemical uncaging. Tert-butyl 4-aminobutanoate itself is not a caged compound, but the principles apply to derivatives where the amine or carboxyl group is masked by a photosensitive moiety.

The mechanism of uncaging depends on the chemical nature of the "caging" chromophore.

Nitroaromatic Cages: Traditional caged compounds often utilize ortho-nitrobenzyl groups. Upon absorption of UV light, an intramolecular redox reaction occurs, leading to the cleavage of the bond holding the neurotransmitter and its release.

Coumarin-Based Cages: More advanced cages, such as those based on 7-diethylaminocoumarin (DEAC), offer improved properties. acs.org For example, DEAC450-caged GABA utilizes a coumarin (B35378) derivative that absorbs light at around 450 nm. acs.org Photolysis of this compound is highly efficient, with a reported quantum yield of 0.39, and it is stable in physiological buffers. acs.org The uncaging can be triggered by one-photon excitation with visible light or two-photon excitation with near-infrared light (e.g., 900 nm), which allows for greater tissue penetration and higher spatial resolution. acs.org

Ruthenium-Based Inorganic Cages: An alternative approach uses inorganic metal complexes as caging groups. RuBi-GABA is a compound where GABA is coordinated to a ruthenium polypyridine complex. researchgate.netfrontiersin.orgfrontiersin.org Upon absorption of visible light (e.g., 473 nm), it undergoes a clean and fast single-step photochemical reaction that releases the GABA ligand via heterolytic cleavage. frontiersin.org This method offers advantages such as excitation with less phototoxic visible light and a high quantum yield compared to some UV-sensitive cages. frontiersin.orgfrontiersin.org

The table below compares the properties of different caged GABA compounds.

| Caged Compound | Caging Group Type | Excitation Wavelength(s) | Key Features | Reference(s) |

| DEAC450-GABA | Coumarin Derivative | ~450 nm (1-photon), 900 nm (2-photon) | High quantum yield (0.39), stable, wavelength-selective uncaging possible. | acs.org |

| RuBi-GABA | Ruthenium Polypyridine | Visible (e.g., 473 nm) | Fast, single-step photorelease; less phototoxicity than UV cages. | researchgate.netfrontiersin.orgfrontiersin.org |

| dcPNPP-Glu* | Nitroaromatic | 365 nm (1-photon) | Used in dual-uncaging experiments with longer-wavelength cages. | nih.gov |

*Note: dcPNPP-Glu is a caged glutamate, included to illustrate dual-uncaging systems alongside caged GABA derivatives.

These photochemical strategies provide powerful tools for neuroscientists, enabling the precise spatiotemporal control of GABA receptor activation to dissect neural circuit function. nih.gov

Analytical Research Techniques for Purity and Characterization in Academic Studies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of components within a mixture. It is extensively used to determine the purity of tert-Butyl 4-aminobutanoate hydrochloride.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. In this technique, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. More polar compounds have weaker interactions and elute earlier, while less polar compounds are retained longer. For the analysis of this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase of acetonitrile and water. sielc.comsielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and control the ionization state of the primary amine, ensuring reproducible retention times. sielc.com

A hypothetical RP-HPLC method for assessing the purity of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the main compound from potential impurities generated during synthesis, such as starting materials or by-products. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral chromatography is a specialized form of HPLC used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. phenomenex.com This technique is crucial in the pharmaceutical industry, where the different enantiomers of a chiral drug can have distinct biological activities. phenomenex.comelementlabsolutions.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com

However, This compound is an achiral molecule. It does not possess a stereogenic center and therefore does not exist as enantiomers. As a result, chiral-HPLC is not an applicable technique for determining its enantiomeric purity, as there are no enantiomers to separate.

For related chiral compounds, such as N-protected amino acids (e.g., t-BOC-amino acids), chiral HPLC is an essential analytical tool. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for these separations. elementlabsolutions.com The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, depends on the specific CSP and the analyte. phenomenex.com

| Chiral Stationary Phase (CSP) Type | Common Application |

| Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Broad applicability for many classes of chiral compounds, including N-protected amino acids. elementlabsolutions.comsigmaaldrich.com |

| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Effective for separating chiral acids, bases, and amphoteric racemates. sigmaaldrich.com |

| Pirkle-type (Brush-type) | Based on π-π interactions, useful for aromatic compounds. |

| Ligand Exchange | Primarily for amino acids and hydroxy acids. |

Titration Methods for Quantitative Analysis

Given that the compound is the hydrochloride salt of a primary amine, it can be titrated as an acid in a non-aqueous medium. The procedure involves dissolving a precisely weighed sample in a suitable solvent, such as glacial acetic acid, and titrating with a standardized solution of a weak base in a non-aqueous solvent, like perchloric acid in acetic acid. jetir.org The endpoint of the titration can be determined potentiometrically or with a visual indicator, such as crystal violet or alpha naphthol benzein, which changes color at the equivalence point. jetir.org

Example Titration Parameters:

| Parameter | Specification |

| Titrant | 0.1 M Perchloric acid in glacial acetic acid |

| Solvent | Glacial acetic acid |

| Indicator | Crystal Violet (color change: violet to blue-green) or Alpha Naphthol Benzein (color change: yellow to green) jetir.org |

| Analyte | Accurately weighed this compound |

The purity is calculated based on the volume of titrant consumed, its concentration, the mass of the sample, and the stoichiometry of the reaction. This method is cost-effective, accurate, and provides a reliable measure of the total base content (as the hydrochloride salt). jetir.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis. researchgate.netchemistryhall.com It is an indispensable tool in synthetic organic chemistry for monitoring the progress of a reaction, identifying compounds in a mixture, and determining the appropriate solvent system for a preparative column chromatography separation. researchgate.netchemistryhall.com

In the context of this compound, TLC is used to follow its synthesis from starting materials. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel coated on glass or aluminum) alongside spots of the starting materials. chemistryhall.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). chemistryhall.com

The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. chemistryhall.com After development, the plate is dried and the spots are visualized. Since this compound is a primary amine, a common method of visualization is to stain the plate with a ninhydrin solution, which reacts with the amine to produce a characteristic purple or blue spot. Alternatively, potassium permanganate stain can be used.

Typical TLC Procedure:

| Step | Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Sample Application | Spotting dilute solutions of starting material, reaction mixture, and product (if available) using a capillary tube. |

| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent. A common system for amines is Dichloromethane:Methanol (e.g., 9:1 v/v) with a few drops of triethylamine (B128534) or ammonia to prevent streaking. |

| Development | The plate is placed in a closed chamber with the eluent, allowing the solvent to move up the plate via capillary action. chemistryhall.com |

| Visualization | After the solvent front nears the top, the plate is removed, dried, and visualized under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., ninhydrin, potassium permanganate). |

By comparing the retention factor (Rf) values of the spots, a chemist can determine the consumption of starting material and the formation of the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression towards completion.

Future Research Directions and Emerging Applications

Development of Novel Analogs and Derivatives for Enhanced Research Utility

The core structure of tert-butyl 4-aminobutanoate hydrochloride serves as an ideal scaffold for the synthesis of novel GABA analogs and other derivatives with enhanced research utility. A significant area of development is the creation of "caged" compounds, which are photo-labile molecules designed to release an active substance, such as GABA, upon light stimulation. acs.orgnih.govresearchgate.net This technology is crucial for the precise spatial and temporal control of neurotransmitter release in biological systems.

Researchers have successfully used this compound as a starting material in the multi-step synthesis of highly efficient two-photon caged GABA derivatives. acs.orgnih.govresearchgate.net For example, a new caged GABA compound, iDMPO-DNI-GABA, was designed and synthesized for two-photon uncaging microscopy. acs.org This derivative exhibits high two-photon efficiency and excellent pharmacological behavior, allowing for the selective modulation of neuronal activity. acs.org The synthesis involves reacting this compound with other chemical intermediates to build up the complex caged molecule. acs.orgnih.govresearchgate.net

The development of such derivatives is not limited to caged compounds. The compound is a precursor for a wide range of amino acid and peptide derivatives. Its structure is a key starting point for creating GABA analogs designed to study neurological processes, including inhibitors of GABA transaminase (GABA-T).

Table 1: Examples of Derivatives Synthesized from this compound

| Derivative Class | Specific Example | Research Application |

| Caged GABA Compounds | iDMPO-DNI-GABA | Two-photon uncaging microscopy, neurobiological studies of epilepsy. acs.org |

| GABA-T Inhibitors | 4-amino-2-(substituted methyl)-2-butenoic acids | Studying neurological processes and potential therapeutics. |

| Peptide Mimetics | Fmoc-Asn(Trt)-GABA-OtBu | Drug discovery, mimicking peptide structure and function. lookchem.com |

| Heterocyclic Derivatives | Thiazole derivatives | Investigational therapeutic agents. |

Exploration of Advanced Neurobiological Tools and Probes Based on GABA Analogs

Building on the synthesis of novel derivatives, a major future direction is the application of these molecules as advanced tools and probes in neurobiology. Caged GABA compounds derived from this compound are at the forefront of this research, offering unprecedented control over the study of inhibitory neurotransmission. acs.org These tools are instrumental in simulating and modulating neuronal activity from the subcellular to the network level. acs.org

The limitations of earlier caged GABA compounds, such as low two-photon uncaging efficiency and undesirable pharmacological effects, have driven the development of improved versions. acs.org The systematic design and synthesis of new derivatives, like iDMPO-DNI-GABA, have led to photo-reagents that can be used for GABA uncaging without experimental compromises. acs.org These advanced probes have been validated in complex studies, including the investigation of epileptic rhythms in brain slices, demonstrating their ability to selectively block neuronal activity. acs.org

Future research will likely focus on:

Improving Photochemical Properties: Enhancing the two-photon absorption cross-section of caged compounds to allow for deeper tissue penetration and lower light-induced toxicity. acs.org

Expanding the Toolkit: Creating a broader range of caged neurotransmitters and neuromodulators to probe different aspects of neural circuitry.

In Vivo Applications: Translating the use of these probes from in vitro brain slices to living organisms to study brain function and disease in more naturalistic contexts.

Integration into Advanced Drug Discovery Platforms and Chemical Biology Initiatives

The versatility of this compound makes it a valuable component in modern drug discovery platforms and chemical biology initiatives. Its use as a building block allows for the systematic construction of compound libraries for high-throughput screening and the development of targeted therapeutic agents.

The synthesis of analogs of Coenzyme A (CoA), a selective inhibitor of Aurora A kinase, highlights the compound's role in developing potential anticancer agents. ucl.ac.uk In this context, researchers aim to create more "drug-like" molecules by systematically replacing different parts of the CoA structure to improve properties like cell permeability. ucl.ac.uk Furthermore, the compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), such as those targeting NSD3, which are emerging as a powerful therapeutic modality in cancer treatment.

Chemical biology initiatives also benefit from the accessibility of derivatives made from this compound. For instance, its incorporation into bioconjugatable molecules, like PEGylated hydroporphyrins, enables the creation of novel agents for photochemistry and photomedicine. nih.gov These complex molecules can be used for applications ranging from targeted drug delivery to photosensitizers in photodynamic therapy.

Bioisosteric Replacements in Peptide and Drug Design Research

In peptide and drug design, the concept of bioisosteric replacement—substituting one part of a molecule with another that has similar physical or chemical properties—is a key strategy for optimizing drug candidates. The GABA-like structure of tert-butyl 4-aminobutanoate makes it a useful element for creating peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

By incorporating the 4-aminobutanoate moiety, researchers can introduce a flexible, non-natural amino acid-like linker into peptide chains or small molecules. This can alter the conformational properties of the molecule, potentially leading to enhanced binding affinity for a target receptor or enzyme. For example, it has been used in the solid-phase synthesis of model insulin (B600854) mimetics built on adamantane (B196018) or proline scaffolds.

While not a direct bioisostere for a specific natural amino acid in all cases, the γ-amino acid structure provides a different spacing and flexibility compared to α-amino acids, which can be crucial for exploring the structure-activity relationships of a lead compound. Its application in synthesizing complex molecules, including intermediates for drugs analogous to lenalidomide, underscores its utility in modifying bioactive scaffolds.

Enzyme Engineering and Directed Evolution for Stereoselective Synthesis

While the common syntheses of derivatives from this compound are chemical, there is a growing interest in applying enzymatic methods for the stereoselective synthesis of chiral molecules. Enzyme engineering and directed evolution offer a powerful approach to developing biocatalysts with high selectivity and efficiency for producing specific stereoisomers of drug intermediates. researchgate.netnih.gov

The field has seen significant advances in the directed evolution of enzymes like transaminases and ketoreductases for the asymmetric synthesis of amino acids and their derivatives. nih.govnih.govnih.gov For instance, research has demonstrated the stereoselective synthesis of β-branched aromatic α-amino acids using biocatalytic dynamic kinetic resolution. nih.gov Similarly, ketoreductases have been successfully used for the highly diastereoselective synthesis of complex cyclic amino alcohols. nih.gov

Although direct enzymatic synthesis of this compound itself is not a primary focus, the principles of enzyme engineering could be applied to the stereoselective synthesis of its more complex, chiral derivatives. Future research could involve:

Developing Novel Biocatalysts: Using directed evolution to create enzymes that can stereoselectively modify the backbone or side chains of GABA analogs derived from this precursor.

Chemoenzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps to create complex, stereochemically pure molecules more efficiently. This could be particularly valuable for producing single-enantiomer drugs, which often have improved efficacy and safety profiles.

The application of machine learning alongside directed evolution is also emerging as a powerful strategy to predict beneficial mutations and accelerate the development of highly selective enzymes. nih.gov This approach could be harnessed to create biocatalysts for the synthesis of novel chiral building blocks derived from tert-butyl 4-aminobutanoate.

Q & A

Q. What controls are essential when using this compound in kinetic studies of enzyme inhibition?

- Negative Controls : Include a Boc-protected analog (without the free amine) to rule out nonspecific esterase activity.

- Positive Controls : Use a known substrate (e.g., acetylcholine for esterase assays).

- Buffer Compatibility : Pre-test compound stability in assay buffers (e.g., Tris-HCl vs. HEPES) to avoid confounding degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.